2-(benzylsulfanyl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(benzylsulfanyl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C22H24N2O2S2 and its molecular weight is 412.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(benzylsulfanyl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}ethan-1-one , often referred to by its chemical identifier Y031-0660, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by data from various studies.
Chemical Structure
The molecular formula of this compound is C17H16N2O2S2, and its structure includes a benzylsulfanyl group and a piperidine moiety linked to a benzothiazole derivative. This unique combination contributes to its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. In one study, derivatives of piperidine exhibited IC50 values ranging from 0.63 µM to 6.28 µM against acetylcholinesterase (AChE), demonstrating their potential as effective antibacterial agents .
Compound | Bacterial Strain | IC50 (µM) |
---|---|---|
Y031-0660 | Salmonella typhi | 2.14 |
Y031-0660 | Bacillus subtilis | 0.63 |
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities, particularly against urease and AChE. The results indicate strong inhibitory effects, which are crucial for developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 2.14 |
Urease | 0.63 |
Anticancer Properties
The benzothiazole and piperidine moieties in the compound suggest potential anticancer activity. Compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including DNA intercalation and disruption of cellular processes .
Case Studies
- Antibacterial Screening : A study synthesized several derivatives of piperidine and evaluated their antibacterial efficacy against multiple strains. The findings highlighted that compounds with sulfamoyl functionalities exhibited notable antibacterial properties, supporting the hypothesis that Y031-0660 may possess similar effects .
- Enzyme Inhibition Studies : Another research effort focused on the synthesis of piperidine derivatives with various functional groups. These compounds showed strong inhibition against AChE and urease, with some exhibiting IC50 values significantly lower than standard drugs used in treatment .
The proposed mechanism of action for Y031-0660 involves:
- Interaction with Biological Macromolecules : The presence of the sulfanyl group allows for interactions with proteins and enzymes, potentially leading to enzyme inhibition.
- DNA Intercalation : The benzothiazole moiety may intercalate into DNA, disrupting replication and transcription processes essential for cell proliferation.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-1-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S2/c1-16-6-5-9-19-21(16)23-22(28-19)26-18-10-12-24(13-11-18)20(25)15-27-14-17-7-3-2-4-8-17/h2-9,18H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJMJLJMVIAMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.